molecular formula C6H2Br2N4 B13079608 4,6-Dibromopteridine CAS No. 1260810-80-7

4,6-Dibromopteridine

Cat. No.: B13079608
CAS No.: 1260810-80-7
M. Wt: 289.91 g/mol
InChI Key: AJBGCNRIGXGOGO-UHFFFAOYSA-N
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Description

4,6-Dibromopteridine is a chemical compound with the molecular formula C6H2Br2N4. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. The compound is characterized by the presence of two bromine atoms at the 4th and 6th positions of the pteridine ring. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 4,6-Dibromopteridine typically involves the bromination of pteridine derivatives. One common method includes the reaction of pteridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 4th and 6th positions of the pteridine ring.

For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4,6-Dibromopteridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pteridine ring. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules. These reactions often require palladium catalysts and specific reaction conditions.

The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.

Scientific Research Applications

4,6-Dibromopteridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research on this compound includes its potential use in the treatment of diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromopteridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

4,6-Dibromopteridine can be compared with other brominated pteridine derivatives, such as 2,4,6-tribromopteridine and 4,6-dichloropteridine. While these compounds share a similar core structure, the presence and position of halogen atoms can significantly influence their chemical properties and biological activities. For example, 2,4,6-tribromopteridine may exhibit different reactivity patterns and potency in biological assays compared to this compound.

Properties

CAS No.

1260810-80-7

Molecular Formula

C6H2Br2N4

Molecular Weight

289.91 g/mol

IUPAC Name

4,6-dibromopteridine

InChI

InChI=1S/C6H2Br2N4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H

InChI Key

AJBGCNRIGXGOGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)N=CN=C2Br)Br

Origin of Product

United States

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